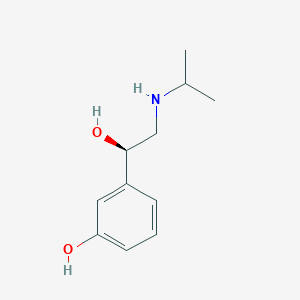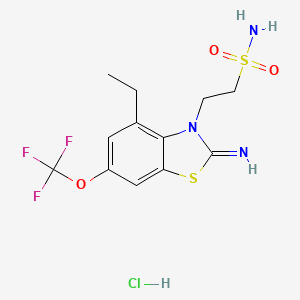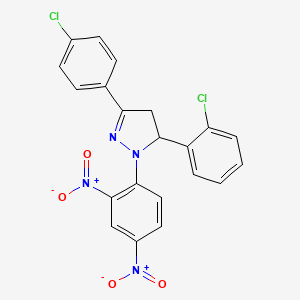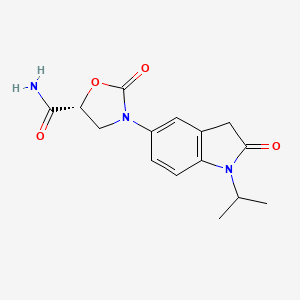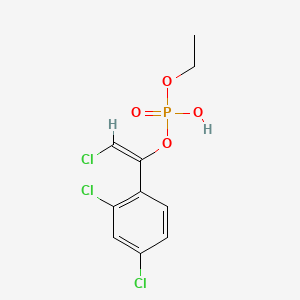
2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol is a complex organic compound with a unique structure that combines elements of indole and naphthyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol typically involves multiple steps, starting from simpler precursors. One common approach is to use a cyclization reaction to form the indole and naphthyridine rings. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Compounds with a similar indole structure.
Naphthyridine derivatives: Compounds with a similar naphthyridine structure.
Uniqueness
2,3,3a,4,5,6-Hexahydro-6-ethyl-3-methyl-1H-indolo(3,2,1-de)(1,5)naphthyridin-6-ol is unique due to its combined indole and naphthyridine structure, which may confer distinct chemical and biological properties compared to other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
65285-15-6 |
|---|---|
Formule moléculaire |
C17H22N2O |
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
2-ethyl-6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-ol |
InChI |
InChI=1S/C17H22N2O/c1-3-17(20)10-8-15-16-13(9-11-18(15)2)12-6-4-5-7-14(12)19(16)17/h4-7,15,20H,3,8-11H2,1-2H3 |
Clé InChI |
CNHDPYFFCXQVQI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2C3=C(CCN2C)C4=CC=CC=C4N31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


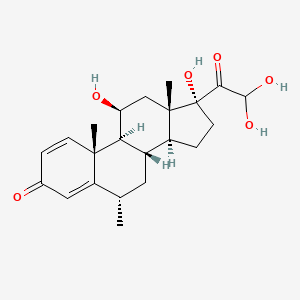
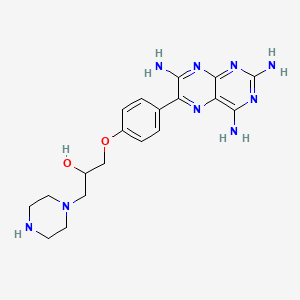
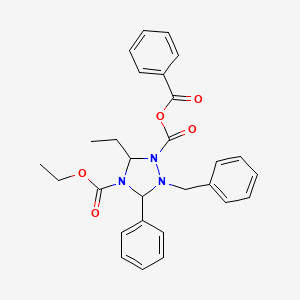
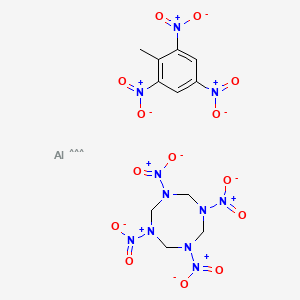
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)

